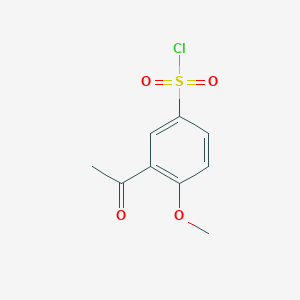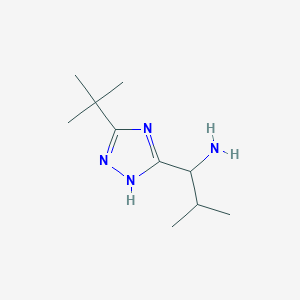
1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group and a methylpropan-1-amine group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-tert-butyl-1H-1,2,4-triazole with 2-methylpropan-1-amine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and equipment to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized products. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced products. Substitution reactions involve the replacement of specific functional groups with other groups, and common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. In medicine, it could be explored for its potential therapeutic applications, including drug development and formulation. Additionally, the compound may find applications in the industry, such as in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes, receptors, or proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions responsible for its effects.
Comparison with Similar Compounds
1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other triazole derivatives, such as 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and organometallic compounds used in organic light-emitting devices
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3-tert-butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6(2)7(11)8-12-9(14-13-8)10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13,14) |
InChI Key |
UQGTVKKVVXSURF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NN1)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


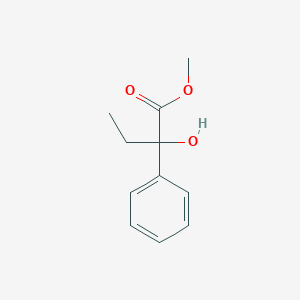


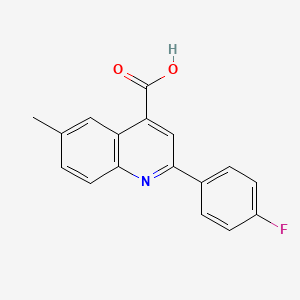
![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)
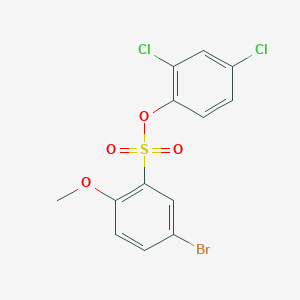
![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)
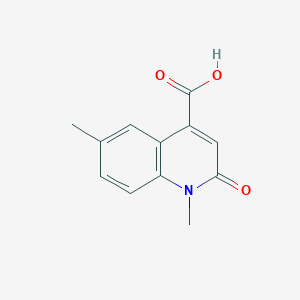
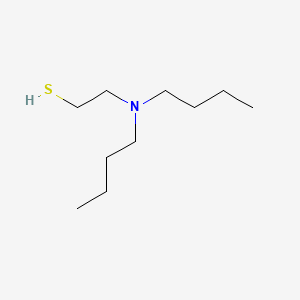
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
